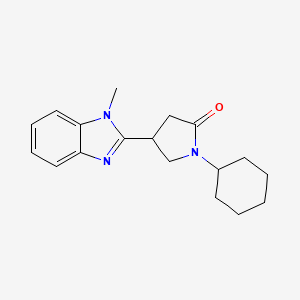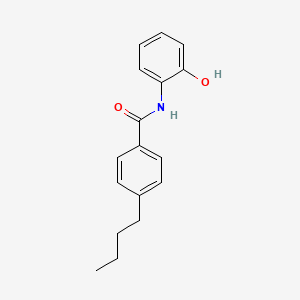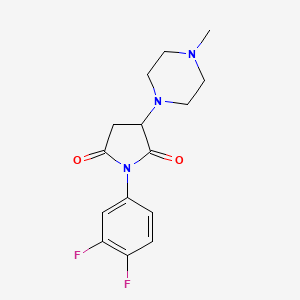
N~1~-(4-acetylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(4-acetylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as PMSF, is a potent serine protease inhibitor widely used in biochemical and biomedical research. PMSF has a broad range of applications, including protein purification, enzyme assays, and proteomic analysis.
Wissenschaftliche Forschungsanwendungen
PMSF is a widely used serine protease inhibitor with numerous applications in scientific research. It is commonly used in protein purification to prevent proteolytic degradation of the target protein. PMSF is also used in enzyme assays to inhibit serine proteases and to study the activity of other enzymes. In proteomic analysis, PMSF is used to prevent proteolytic degradation of proteins during sample preparation. PMSF is also used in cell biology to inhibit the activity of proteases involved in cell signaling and apoptosis.
Wirkmechanismus
PMSF is a potent irreversible inhibitor of serine proteases. It works by reacting with the active site of the protease, forming a covalent bond with the serine residue. This covalent bond blocks the active site of the protease, preventing it from cleaving its substrate. PMSF is highly specific for serine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects
PMSF has a range of biochemical and physiological effects. In biochemical assays, PMSF inhibits the activity of serine proteases, leading to a decrease in proteolytic activity. In cell biology, PMSF inhibits the activity of proteases involved in cell signaling and apoptosis, leading to changes in cellular processes. PMSF has also been shown to have anti-inflammatory effects, possibly due to its ability to inhibit the activity of proteases involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
PMSF has several advantages as a serine protease inhibitor. It is highly specific for serine proteases and does not inhibit other classes of proteases. It is also a potent inhibitor, with a low concentration required to achieve inhibition. However, PMSF has several limitations. It is an irreversible inhibitor, which means that it cannot be removed from the protease once it has reacted with it. This can make it difficult to study the protease activity after inhibition. PMSF is also sensitive to hydrolysis in aqueous solutions, which can limit its stability.
Zukünftige Richtungen
There are several future directions for research on PMSF. One area of interest is the development of new serine protease inhibitors with improved specificity and stability. Another area of interest is the study of the role of serine proteases in disease, and the development of new therapeutics targeting these proteases. Finally, the use of PMSF in combination with other protease inhibitors to achieve synergistic effects is an area of potential future research.
Conclusion
In conclusion, PMSF is a potent serine protease inhibitor with numerous applications in scientific research. It is synthesized easily in a laboratory setting and has a range of biochemical and physiological effects. While it has several advantages as a serine protease inhibitor, it also has limitations that must be considered. Future research on PMSF will likely focus on the development of new serine protease inhibitors and the study of the role of serine proteases in disease.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[benzenesulfonyl(methyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-13(20)14-8-10-15(11-9-14)18-17(21)12-19(2)24(22,23)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXFOTXEOUKLPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4664835.png)
![4-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4664837.png)


![5-[1-(4-chlorophenyl)ethylidene]-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4664861.png)
![2-methoxy-N-methyl-5-[(pentylamino)sulfonyl]benzamide](/img/structure/B4664871.png)
![9-tert-butyl-2-(2-nitrophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4664879.png)

![N-(4-ethoxyphenyl)-N'-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4664895.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}acetohydrazide](/img/structure/B4664904.png)
![3-(4-morpholinyl)-8-(phenylsulfonyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B4664920.png)

![4-[2-(3,5-dichloro-4-hydroxybenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B4664927.png)
![N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B4664934.png)